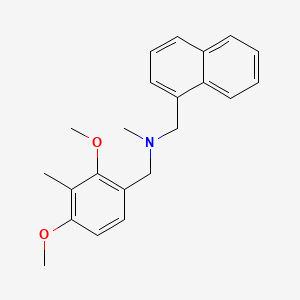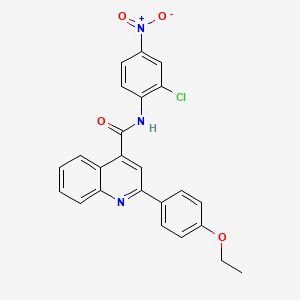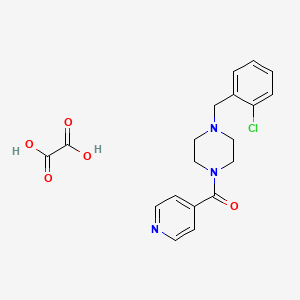
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine, also known as DMNM-4, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. DMNM-4 belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA.
Mécanisme D'action
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine acts primarily as a serotonin and dopamine releaser, resulting in increased levels of these neurotransmitters in the brain. It also has affinity for the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to increase the release of oxytocin, a hormone that plays a role in social bonding and trust.
Biochemical and physiological effects:
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to induce feelings of euphoria, empathy, and openness, similar to other psychoactive substances such as MDMA. It also has been found to increase heart rate, blood pressure, and body temperature. (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been shown to have a short duration of action, with effects lasting for approximately 2-4 hours.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine in lab experiments is its potential therapeutic applications for mental health disorders. Additionally, (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to enhance social cognition and emotional empathy, which could be useful in studying social behavior and interactions. However, one limitation is the lack of research on the long-term effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine use and its potential for addiction.
Orientations Futures
Future research on (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine should focus on its potential therapeutic applications for mental health disorders such as depression, anxiety, and PTSD. Additionally, more research is needed to understand the long-term effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine use and its potential for addiction. Further studies on the neuroprotective effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine and its potential to enhance neuroplasticity could also be beneficial. Finally, research on the pharmacokinetics and pharmacodynamics of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine could help to better understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine, which can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has shown potential as a therapeutic agent for the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Its psychoactive properties have been found to enhance emotional empathy, social cognition, and memory recall. Additionally, (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been studied for its neuroprotective effects and its potential to enhance neuroplasticity.
Propriétés
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16-21(24-3)13-12-19(22(16)25-4)15-23(2)14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJFIDDIAYZNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN(C)CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)

![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5110994.png)
![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
![cyclooctyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5111014.png)

![N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5111021.png)

![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)